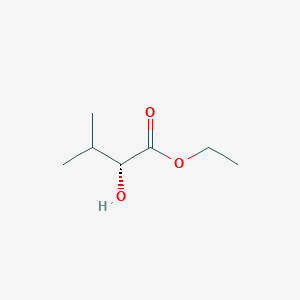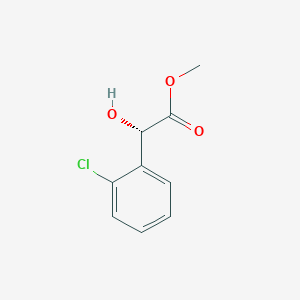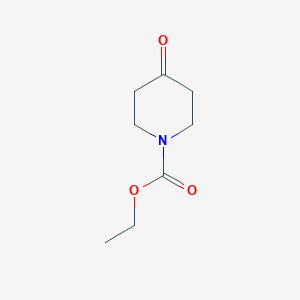
3-Ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol is an organic compound with a complex structure that includes an ethenyl group, a methoxyphenyl group, and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Grignard reaction, where a Grignard reagent reacts with an appropriate aldehyde or ketone to form the desired product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to ensure consistent production. Purification methods like recrystallization and chromatography are used to isolate the final product.
化学反应分析
Types of Reactions
3-Ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学研究应用
3-Ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes in microbial cells. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
3-Ethenyl-1-(4-hydroxyphenyl)-3,7-dimethyloctane-1,7-diol: Similar structure but with a hydroxyl group instead of a methoxy group.
3-Ethenyl-1-(4-methylphenyl)-3,7-dimethyloctane-1,7-diol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
3-Ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful in specific applications where these properties are advantageous.
属性
IUPAC Name |
3-ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-6-19(4,13-7-12-18(2,3)21)14-17(20)15-8-10-16(22-5)11-9-15/h6,8-11,17,20-21H,1,7,12-14H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSRMGLMWXGBOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC(C)(CC(C1=CC=C(C=C1)OC)O)C=C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562148 |
Source


|
| Record name | 3-Ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130675-16-0 |
Source


|
| Record name | 3-Ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B142561.png)





![2-[p-Cyanophenyl]-5-chlorobenzimidazole](/img/structure/B142579.png)



![Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-](/img/structure/B142590.png)

